molecular formula C11H7ClN2 B009874 2-Chloro-4-methylquinoline-3-carbonitrile CAS No. 101617-94-1

2-Chloro-4-methylquinoline-3-carbonitrile

Cat. No. B009874
M. Wt: 202.64 g/mol
InChI Key: UTBTZPFJZNOSLP-UHFFFAOYSA-N
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Description

2-Chloro-4-methylquinoline-3-carbonitrile is a chloroquinoline-carbonitrile derivative, which serves as an important chemical precursor in the synthesis of a wide range of compounds. These compounds are frequently utilized in the development of pharmaceuticals and materials due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of chloroquinoline-3-carbonitrile derivatives, including 2-Chloro-4-methylquinoline-3-carbonitrile, involves various methods. These methods include reactions of chloro substituents at different positions on the quinoline ring and the cyano group at the 3 position. The synthetic approaches are designed to introduce functional groups, enabling further chemical modifications (Mekheimer et al., 2019).

Molecular Structure Analysis

The molecular structure of chloroquinoline-carbonitrile derivatives is characterized by the presence of a quinoline core, substituted with chloro and cyano groups at specific positions. This structure has been determined through various spectroscopic methods, contributing to our understanding of its chemical behavior and reactivity (Jukić et al., 2010).

Chemical Reactions and Properties

2-Chloro-4-methylquinoline-3-carbonitrile undergoes numerous chemical reactions, allowing for the synthesis of biologically active compounds. These reactions include nucleophilic substitutions, where the chloro and cyano groups react with various nucleophiles, leading to a wide array of quinoline derivatives with potential pharmacological properties (Mekheimer et al., 1998).

Scientific Research Applications

  • Antitumor Agents : Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles, which are closely related to 2-Chloro-4-methylquinoline-3-carbonitrile, have shown significant cytotoxic activity against human tumor cell lines. Specific halogen atom and lipophilicity substitutions increase their efficacy against different cell lines (Fouda, 2017).

  • Photoreactions : The photochemical reactions of 2-quinolinecarbonitrile derivatives in ethanol can lead to the formation of various compounds like triazapentaphene and 4,4′-bi-(2,2′-dicyano)quinoline, demonstrating their potential in organic photochemistry (HataNorisuke & OhtsukaRyoichi, 1975).

  • Synthesis of Novel Compounds : The combination of 2,4-dichloroquinoline-3-carbonitrile with 4-methylpiperidine leads to the synthesis of novel 3-azidopyrazolo[4,3-c]quinolin-4(5H)-ones, indicating its utility in synthesizing polyfunctionally substituted pyrazoloquinolines (Mekheimer et al., 2008).

  • Bioactive Compounds Synthesis : Chloroquinoline-3-carbonitrile derivatives have been successfully synthesized and applied to produce biologically active compounds, showcasing their versatility in medicinal chemistry (Mekheimer et al., 2019).

  • Cancer Therapy and Neuroprotection : 2-substituted 3-cyano-4,6-dimethylpyridine derivatives exhibit potential as biologically active compounds, with applications in cancer therapy and neuroprotection (Yassin, 2009).

  • Kinase Inhibition in Rheumatoid Arthritis : 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles show high selectivity for Tpl2 kinase and increased anti-inflammatory activity in rheumatoid arthritis models (Green et al., 2007).

properties

IUPAC Name

2-chloro-4-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-8-4-2-3-5-10(8)14-11(12)9(7)6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBTZPFJZNOSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384166
Record name 2-chloro-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylquinoline-3-carbonitrile

CAS RN

101617-94-1
Record name 2-chloro-4-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AAA Hafez, AK El‐Dean, AA Hassan… - Journal of …, 1996 - Wiley Online Library
Several thieno[2,3‐b]quinolines 6a‐i have been synthesized. These compounds were used as key intermediates in the synthesis of oxazino[4′,5′:4,5]thieno[2,3‐b]quinoline 8, …
Number of citations: 32 onlinelibrary.wiley.com
TP Petersen, AF Larsen, A Ritzén… - The Journal of organic …, 2013 - ACS Publications
A safe, practical, and scalable continuous flow protocol for the in situ generation of dimethylamine from DMF followed by nucleophilic aromatic substitution of a broad range of aromatic …
Number of citations: 49 pubs.acs.org

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